Chlorocitric acid

Descripción general

Descripción

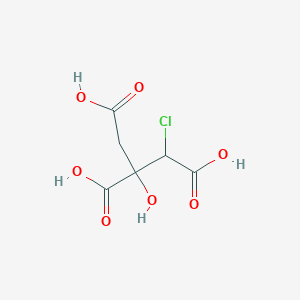

Chlorocitric acid is a useful research compound. Its molecular formula is C6H7ClO7 and its molecular weight is 226.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality Chlorocitric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlorocitric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anorectic Agent : (--)-threo-Chlorocitric acid has been identified as a potent anorectic agent in rats and dogs. It significantly reduces food intake without affecting fatty acid synthesis. This compound delays the rate of gastric emptying, suggesting its mechanism in suppressing food intake might be through a reduction of gastric emptying (Triscari & Sullivan, 1981).

Comparative Toxicity Studies : When compared to fluorocitrate, another halogenated citrate analog, (--)-threo-chlorocitric acid exhibits different toxicological profiles in dogs. Both compounds impact the tricarboxylic acid (TCA) cycle, but chlorocitrate has been shown to be a weaker inhibitor of citrate metabolism than fluorocitrate (Bosakowski & Levin, 1987).

Body Lipid Reduction : (--)-threo-Chlorocitric acid has been found to significantly reduce body lipid in rats without affecting protein levels. This suggests potential utility as an anti-obesity agent. Unlike other anorectics like mazindol or diethylpropion, tolerance to the anorectic effect of (--)-threo-chlorocitric acid did not develop with continued administration (Sullivan, Dairman, & Triscari, 1981).

Plasma Measurement Methodology : A method for measuring (--)-threo-chlorocitric acid in human plasma has been developed. This involves various steps of acidification, extraction, and gas chromatography-chemical ionization mass spectrometry, indicating the complexity involved in accurately measuring this compound in biological systems (Rubio, De Grazia, Miwa, & Garland, 1982).

Sham Feeding Studies : In studies involving sham feeding rats, (--)-threo-chlorocitric acid was shown to decrease sham and real feeding of sucrose. This suggests that its anorectic effect is not solely due to inhibition of gastric emptying. The compound was more potent in real-feeding conditions relative to sham feeding, indicating the involvement of postingestive cues such as gastric distention (Weatherford, Salabarria, Nelson, & Laughton, 1991).

Propiedades

IUPAC Name |

1-chloro-2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO7/c7-3(4(10)11)6(14,5(12)13)1-2(8)9/h3,14H,1H2,(H,8,9)(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYZXLXZNMQAAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(C(C(=O)O)Cl)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorocitric acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-oxazolo[4,5-b]pyridin-2-ylBenzonitrile](/img/structure/B7904173.png)

![[2,2'-Bifuran]-5,5'-dicarboxylic acid](/img/structure/B7904186.png)